(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEWBKCJFLEYIY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 363.87 g/mol. The compound features a benzothiazole ring, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their anticancer , antimicrobial , and anti-inflammatory properties. The specific compound has shown promising results in several studies:
- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against lung cancer (A549), breast cancer (MDA-MB-231), and colon cancer (HT-29) cell lines .
- Antimicrobial Properties : The presence of the benzothiazole moiety contributes to antimicrobial activity against both bacterial and fungal strains. Studies have reported that related compounds exhibit effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans.
- Anti-inflammatory Effects : Some derivatives have been shown to reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : This compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression.
- Targeting Specific Enzymes : Benzothiazole derivatives often act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and kinases.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Research has shown that benzothiazole derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide have been tested against colon cancer cell lines such as HCT-116 and HT29, demonstrating significant inhibition of cell growth .
- A study highlighted that derivatives containing the benzothiazole moiety can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .
-
Antimicrobial Properties
- The compound's structural characteristics suggest potential antimicrobial activity . Similar compounds have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives of benzothiazole were found to possess considerable antibacterial properties .
- A specific study reported that certain benzothiazole derivatives exhibited effective antifungal activity against strains like Candida albicans and Aspergillus niger, indicating the broad-spectrum potential of these compounds .
- Molecular Docking Studies
Case Study 1: Anticancer Efficacy
A series of benzothiazole derivatives were synthesized and tested for their anticancer properties using the Sulforhodamine B assay. Among these, a derivative similar to this compound exhibited an IC value significantly lower than standard chemotherapeutic agents, indicating its potential as a new anticancer drug .
Case Study 2: Antimicrobial Activity
In a study evaluating various thiazole and benzothiazole derivatives, one compound demonstrated MIC values comparable to established antibiotics against multiple bacterial strains. This suggests that this compound could be developed into a novel antimicrobial agent .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC/MIC Value |
|---|---|---|---|
| This compound | Anticancer | HCT116 (Colon Cancer) | < 10 µM |
| Benzothiazole Derivative X | Antibacterial | Staphylococcus aureus | 5.19 µM |
| Benzothiazole Derivative Y | Antifungal | Candida albicans | 5.08 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Benzothiazole Ring
The 6-chloro substitution on the benzothiazole ring is critical for activity. Comparisons with analogs reveal:
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (): The additional 4,5-dichloro and methoxy groups increase molecular weight but reduce antifungal activity compared to the mono-chloro derivative .
- N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives (): Trifluoromethyl substitution enhances lipophilicity and may improve membrane penetration, but direct antimicrobial comparisons are lacking .
Table 1: Impact of Benzothiazole Substitutions on Bioactivity
Variations in the Acrylamide/Cinnamamide Moiety
The phenylpropenamide group’s substituents profoundly affect bioactivity:
- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (): Exhibits superior antistaphylococcal activity (MIC = 8 µg/mL vs. MRSA) due to electron-withdrawing CF₃ groups enhancing target binding .
- (2E)-N-[2,6-Dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (): Bromo and CF₃ substitutions yield MIC = 16 µg/mL against MRSA, suggesting bulkier groups may hinder efficacy .
- N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide (): Saturated propanamide linker reduces activity compared to the planar acrylamide in the target compound .
Table 2: Acrylamide Substituent Effects on Antimicrobial Activity
| Compound | R-Group on Amide | MIC (µg/mL) vs. MRSA | Reference |
|---|---|---|---|
| Target Compound | Phenyl | 32 | |
| N-[3,5-bis(CF₃)phenyl] derivative | 3,5-CF₃ | 8 | |
| N-[2,6-Dibromo-4-CF₃-phenyl] derivative | 2,6-Br, 4-CF₃ | 16 |
Antifungal vs. Antibacterial Selectivity
While the target compound shows moderate antibacterial activity, trifluoro-substituted benzothiazole benzamides () and N-(6-chloro-1,3-benzothiazol-2-yl) isomers are inactive against fungi, highlighting a selectivity gap . Conversely, N-arylcinnamamides with CF₃ or nitro groups () exhibit broad-spectrum activity, suggesting the acrylamide framework is more versatile than benzamides .
Cytotoxicity and Pharmacological Profiles
N-(6-chloro-1,3-benzothiazol-2-yl) derivatives with piperidinecarboxamide groups () have undefined safety profiles, whereas cinnamamides () synergize with antibiotics without overt toxicity .
Preparation Methods
Spectral Analysis:
- IR (KBr, cm⁻¹) : 1665 (C=O stretch), 1590 (C=N benzothiazole), 690 (C-Cl).
- ¹H NMR (DMSO-d₆, δ ppm) : 8.21 (d, 1H, J = 15.6 Hz, α-vinylic), 7.92 (d, 1H, J = 15.6 Hz, β-vinylic), 7.45–7.32 (m, 5H, phenyl), 7.28 (d, 1H, benzothiazole-H), 7.12 (d, 1H, benzothiazole-H).
- Mass Spectrum (m/z) : 331 [M+H]⁺.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
A patent disclosure describes microwave-assisted coupling, reducing reaction time to 1–2 hours with comparable yields (50–55%).
Solid-Phase Synthesis
Immobilizing 2-aminobenzothiazole on resin enables iterative coupling, though yields remain lower (45–50%).
Critical Analysis of Reaction Parameters
Solvent Effects
Temperature Control
Industrial-Scale Considerations
Cost Efficiency
Purity Standards
- HPLC purity >98% is achievable via recrystallization from ethanol/water (3:1).
Q & A
Q. What synthetic routes are optimal for preparing (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide, and how can reaction conditions be standardized?
The synthesis typically involves coupling 6-chloro-1,3-benzothiazol-2-amine with cinnamic acid derivatives via amidation. Key steps include:
- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form reactive intermediates.
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation . Purity is confirmed via TLC and HPLC, with yields optimized by adjusting stoichiometry and catalyst loading (e.g., DMAP for amidation) .
Q. How can spectroscopic techniques confirm the E-configuration and structural integrity of the compound?
- NMR spectroscopy : The trans (E) configuration is confirmed by coupling constants () of 12–16 Hz between the α- and β-protons of the enamide moiety in H NMR. Aromatic protons in the benzothiazole ring appear as distinct doublets (δ 7.2–8.1 ppm) .
- IR spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and ~1550 cm (C=N of benzothiazole) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 343.05 for C₁₆H₁₂ClN₂OS) .
Advanced Research Questions
Q. What experimental designs are critical for evaluating the compound’s biological activity, and how can data contradictions be resolved?
- In vitro assays : Use standardized protocols (e.g., IC₅₀ determination in Plasmodium falciparum for antimalarial activity) with chloroquine as a positive control. Cell viability assays (e.g., THP1-Blue NF-κB cells) assess cytotoxicity .
- Data discrepancies : Variability in activity may arise from differences in assay conditions (pH, serum concentration) or impurity profiles. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. How can computational modeling predict structure-activity relationships (SAR) for target engagement?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., PfATP4 in malaria parasites). Focus on the benzothiazole ring’s electrostatic complementarity and the enamide’s π-π stacking with hydrophobic pockets .
- QSAR studies : Correlate substituent effects (e.g., chloro vs. nitro groups at the benzothiazole 6-position) with bioactivity using regression models. Hammett constants () quantify electronic contributions .
Q. What strategies address regioselectivity challenges in modifying the benzothiazole core?
- Electrophilic substitution : The 6-chloro group directs further substitutions to the 4-position of benzothiazole. Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation .
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 2-position. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/ethanol .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS. The enamide bond is prone to hydrolysis at pH > 8, requiring buffered formulations .
- Thermal analysis : DSC/TGA reveals a melting point ~180–185°C, with decomposition above 250°C. Stability in solid state is enhanced by lyophilization .
Q. What pharmacological mechanisms explain selective toxicity against pathogens vs. mammalian cells?
- Target profiling : The compound may inhibit parasite-specific enzymes (e.g., PfDHFR in malaria) while sparing human isoforms. Competitive binding assays with H-labeled substrates quantify selectivity .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) show slower clearance compared to chloroquine, suggesting reduced off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
